3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde
Description
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a methyl group at position 3 and a 3-methylbenzyl ether at position 2. This compound belongs to a class of ortho-substituted benzaldehydes, where the steric and electronic effects of substituents influence reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-7-14(9-12)11-18-16-13(2)6-4-8-15(16)10-17/h3-10H,11H2,1-2H3 |
InChI Key |
AWAQUJSSHDXHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 3-methyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-Methyl-2-((3-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Methyl-2-((3-methylbenzyl)oxy)benzyl alcohol.
Substitution: 3-Methyl-2-((3-methylbenzyl)oxy)-5-nitrobenzaldehyde or 3-Methyl-2-((3-methylbenzyl)oxy)-5-bromobenzaldehyde.
Scientific Research Applications
Chemistry: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the interactions between small molecules and biological macromolecules.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed as a starting material for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases or other adducts. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br in ) increase molecular weight and may enhance stability but reduce solubility.
- Methoxy vs. methylbenzyloxy groups : Methoxy derivatives (e.g., ) are crystalline solids, while methylbenzyloxy analogs (e.g., ) lack reported crystallinity, suggesting steric hindrance affects packing.
- Ortho-substitution: The target compound’s ortho-methylbenzyloxy group likely imposes steric constraints, reducing reactivity in chelation-dependent reactions compared to non-ortho analogs .
Insights :
- Methylbenzyloxy groups are typically introduced via nucleophilic substitution (e.g., Williamson ether synthesis), but yields depend on steric hindrance. For example, the target compound’s ortho-substitution may lower yields compared to para-substituted analogs .
- Brominated derivatives (e.g., ) require halogenation steps, increasing synthetic complexity.
Biological Activity
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is an aromatic compound that has garnered interest for its potential biological activities. Characterized by a benzaldehyde functional group and a methylene bridge linking a 3-methylbenzyl moiety to a benzene ring, this compound has a molecular formula of and an average mass of approximately 226.275 g/mol. The unique structural features of this compound suggest various interactions with biological systems, including potential antioxidant, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Properties
Preliminary studies indicate that this compound may possess antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of aromatic systems in its structure is thought to contribute to its free radical scavenging ability.
Antimicrobial Activity
Research has suggested that compounds structurally related to this compound exhibit antimicrobial activities. These activities are often attributed to the ability of the compounds to disrupt microbial cell membranes or interfere with metabolic processes. Further investigation is warranted to determine the specific antimicrobial efficacy of this compound against various pathogens .
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also exhibit such effects. The molecular interactions that lead to these activities often involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
Interaction Studies
Initial interaction studies suggest that this compound may interact with proteins or enzymes, potentially influencing their activity through mechanisms such as covalent bonding or formation of adducts. These interactions could have significant implications for drug design and therapeutic applications, necessitating further research to elucidate the specific binding sites and mechanisms involved .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
